molecular formula C12H10FN5 B13100003 6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922187-06-2

6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13100003
CAS No.: 922187-06-2
M. Wt: 243.24 g/mol
InChI Key: WKWANNNUOYUKOD-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a fluorophenyl and a methyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzylamine with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under specific conditions to form the desired triazolopyrimidine structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine, followed by purification steps to isolate the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyrimidine rings.

    Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

6-(3-Fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

6-(3-Fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

922187-06-2

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

6-(3-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H10FN5/c1-7-10(8-3-2-4-9(13)5-8)11(14)18-12(17-7)15-6-16-18/h2-6H,14H2,1H3

InChI Key

WKWANNNUOYUKOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C3=CC(=CC=C3)F)N

Origin of Product

United States

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